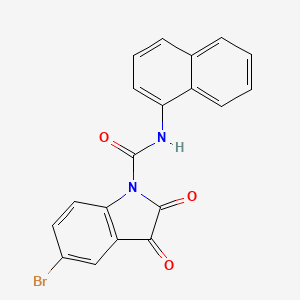

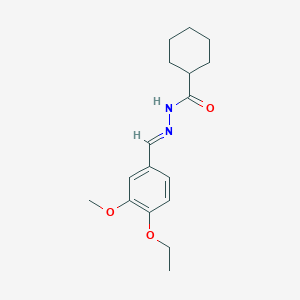

![molecular formula C21H22N4O2 B5551506 2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)

2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to the given molecule typically involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. A representative example can be found in the work by Islas-Jácome et al. (2023), where a polyheterocyclic compound was synthesized using a microwave-assisted one-pot process involving Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration, yielding a 28% overall yield. This method illustrates the complexity and the innovative approaches needed for synthesizing such compounds (Islas-Jácome et al., 2023).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using advanced spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, Zheng et al. (2014) utilized phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the synthesis of 1,2,4-triazolo[1,5-a]pyridines, demonstrating the importance of direct metal-free oxidative N-N bond formation in constructing complex molecular skeletons (Zheng et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, influenced by the presence of heteroatoms that modulate the electronic distribution within the molecule. The study by Ahankar et al. (2021) on the synthesis of a pyrrolidinone derivative through a three-component one-pot reaction highlights the diverse reactivity of these compounds, providing insights into their potential chemical transformations and interactions (Ahankar et al., 2021).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding the applicability and behavior of these compounds in various environments. Gündoğdu et al. (2019) demonstrated the crystal structure solution of a triazolothiadiazole derivative using X-ray powder diffraction, complemented by DFT calculations, to reveal the compound's molecular geometry and stability (Gündoğdu et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, define the functional utility of these compounds. The work by Sakoda et al. (1992) on the synthesis and activity analysis of optical isomers of a calcium antagonist showcases the impact of stereochemistry on the chemical properties and biological activities of such molecules (Sakoda et al., 1992).

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Click Synthesis and Crystal Structures : A study involved one-pot synthesis and spectral analysis, including FT-IR, NMR, and X-ray diffraction, of triazole compounds similar in structure to the specified compound. These synthesized compounds were analyzed for their crystal structures, demonstrating weak intermolecular hydrogen bonding interactions. DFT calculations were performed to understand the structural properties and reactivity, providing insights into electrophilic and nucleophilic sites of molecules (Ahmed et al., 2016).

Synthesis, Characterization, and Antimicrobial Evaluation : Another study presented the synthesis of novel polynuclear triazolopyridine derivatives. These compounds underwent structural deduction based on elemental analysis and spectral data, highlighting the versatility of triazole-based compounds in generating structurally diverse molecules with potential antimicrobial activities (El‐Kazak & Ibrahim, 2013).

Applications in Material Science and Catalysis

Catalytic Applications : Research into nickel complexes with bidentate phosphinitooxazoline and -pyridine ligands explored their use in catalyzing the oligomerization of ethylene. This study underscores the role of triazole and related compounds in developing catalysts for important industrial processes, offering high selectivity and activity in ethylene dimerization (Speiser et al., 2004).

Synthesis and Biological Activities : The synthesis of 2-oxo-2-aryl-1-(1,2,4-triazol-1-yl)ethyl phenylcarbamodithioate and its crystal structure determination by X-ray diffraction analysis were described. Such studies contribute to the understanding of structure-activity relationships, essential for the design of compounds with specific biological or catalytic functions (Xu et al., 2006).

Environmental and Chemical Sensing Applications

Photoinduced Properties : A study on azo polymers incorporating similar structural motifs focused on reversible optical storage capabilities. The interactions between azo groups and side chains in the polymers were investigated, highlighting the material's potential in photoinduced birefringence applications, a key property for optical data storage technologies (Meng et al., 1996).

Propiedades

IUPAC Name |

2-(3-methylphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)-5-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-16-8-7-11-18(14-16)25-21(27)24(15-19(26)23-12-5-6-13-23)20(22-25)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGSWSCOUIEBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)

![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)